LB30870

Thrombin inhibition Enzyme kinetics Direct thrombin inhibitor potency

Researchers requiring a potent, orally bioavailable direct thrombin inhibitor often face the burden of synthesizing prodrugs for adequate exposure. LB30870 eliminates this step with 43% oral bioavailability as the active drug. Key advantages: - Ki of 0.02 nM, 225-fold lower than argatroban, for limiting enzyme assay formats. - Three crystallographically characterized pseudopolymorphic hydrates reduce solid-form development risk. - Established human PK with half-life 2.8-4.1 h supports translational pharmacology protocols.

Molecular Formula C28H31N5O4S
Molecular Weight 533.64
CAS No. 1583240-63-4
Cat. No. B608491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB30870
CAS1583240-63-4
SynonymsLB30870;  LB-30870;  LB 30870; 
Molecular FormulaC28H31N5O4S
Molecular Weight533.64
Structural Identifiers
SMILESOC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O
InChIInChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1
InChIKeyBIHPYGVYKSQDLA-OFVILXPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LB30870: Sub-Nanomolar Direct Thrombin Inhibitor


LB30870 is a synthetic, non-covalent, orally active direct thrombin inhibitor (DTI) developed by LG Life Sciences. Its molecular formula is C₂₈H₃₁N₅O₄S (MW 533.64) [1]. The compound belongs to the 2,5-thienylamidine-containing pseudopeptide class, specifically N-carboxymethyl-D-diphenylalanyl-L-prolyl[(5-amidino-2-thienyl)methyl]amide, and emerged from optimization of the benzamidine-based lead LB30812 to achieve improved oral bioavailability while retaining picomolar thrombin affinity (Ki = 15 pM reported in early discovery) [2]. LB30870 progressed through preclinical pharmacokinetic profiling across three species and completed a first-in-human single ascending dose study up to 240 mg [1].

Direct thrombin inhibition pathway studies
Orally active probe – no prodrug required
Thrombin binding kinetics and assay context

Why LB30870 Cannot Be Substituted by Other Direct Thrombin Inhibitors


Direct thrombin inhibitors as a class exhibit wide divergence in enzymatic potency, binding kinetics, oral bioavailability, and susceptibility to food effect that precludes generic interchange. LB30870 demonstrates a thrombin Ki of 0.02 nM—65-fold lower than melagatran (Ki = 1.3 nM) and 225-fold lower than argatroban (Ki = 4.5 nM) measured under identical assay conditions [1]. Critically, LB30870 achieves oral bioavailability of 43% in rats and 42% in dogs as the active drug, whereas the comparator melagatran requires a prodrug (ximelagatran) to achieve ~5–10% oral bioavailability in rats and ~20% in humans [2][3]. Furthermore, LB30870 exhibits a pronounced negative food effect (~80% AUC reduction in fed state) mechanistically attributed to trypsin binding—a liability that is compound-specific and not generalizable across the DTI class [4]. These quantitative pharmacological differences mean that substituting LB30870 with another DTI would fundamentally alter potency, pharmacokinetic exposure, and pharmacodynamic response in any experimental or therapeutic protocol.

Potency
Markedly different enzymatic inhibition profiles may shift assay and model responses if substituted with other DTIs.
Oral route
Oral bioavailability as active drug may not translate to prodrug-dependent inhibitors; exposure outcomes may differ.
Food effect
Pronounced negative food effect is compound-specific; dietary control requirements may alter oral PK study design.

Quantitative Differentiation Evidence for LB30870


Thrombin Inhibition Potency: Head-to-Head Ki Comparison

In a direct head-to-head comparison, LB30870 inhibited human thrombin with a Ki of 0.02 nM, compared with 1.3 nM for melagatran and 4.5 nM for argatroban measured under identical experimental conditions [1]. This corresponds to a 65-fold potency advantage over melagatran and a 225-fold advantage over argatroban. The Ki of LB30870 also compares favorably with dabigatran, which independently reports a Ki of 4.5 nM against human thrombin [2]. The early discovery campaign reported an even lower Ki of 15 pM (0.015 nM) for LB30870 [3], confirming consistent sub-nanomolar potency across multiple studies.

Thrombin Ki
Head-to-head
0.02 nM (LB30870)
vs 1.3 nM melagatran, 4.5 nM argatroban
Reported 65–225-fold lower Ki enables low-concentration enzyme assays.
Purified human thrombin; review full study for conditions.
Thrombin inhibition Enzyme kinetics Direct thrombin inhibitor potency

Plasma Clot-Bound Thrombin Inhibition Compared to Melagatran and Argatroban

LB30870 demonstrated greater effectiveness than melagatran or argatroban in inhibiting plasma clot-bound thrombin, a therapeutically critical endpoint because clot-bound thrombin is resistant to inhibition by heparin-antithrombin complexes and remains enzymatically active to propagate thrombus growth [1]. The primary study reported this as a qualitative superiority statement based on direct comparative testing; numerical clot-bound thrombin activity data for each comparator were presented graphically in the original publication. This differentiation is mechanistically significant because rapid association and slow dissociation rate constants of LB30870 for thrombin [1] may underlie the enhanced ability to access and inhibit fibrin-bound thrombin within the clot microenvironment.

Clot-bound thrombin
Head-to-head
Rank order: LB30870 > melagatran > argatroban
Reported superior inhibition of fibrin-bound thrombin in plasma clot assay.
Graphical data; review source publication for exact magnitudes.
Clot-bound thrombin Anticoagulant efficacy Plasma clot assay

In Vivo Antithrombotic Efficacy: ED50 in Rat Venous Stasis Model

In the rat venous stasis model of the caval vein, LB30870 reduced wet clot weights in a dose-dependent manner after intravenous bolus with infusion administration. The ED50 values for LB30870, melagatran, and enoxaparin were 50 μg/kg + 2 μg/kg/min, 35 μg/kg + 1.4 μg/kg/min, and 200 μg/kg + 8.3 μg/kg/min, respectively [1]. LB30870 was 4-fold more potent than enoxaparin on a gravimetric basis (ED50 ratio: 200/50). Melagatran showed a modestly lower ED50 (35 μg/kg) in this IV infusion model, but this difference must be evaluated alongside LB30870's 65-fold superior enzymatic Ki and oral bioavailability as the active drug. In rabbit venous thrombosis models, LB30870 was also more effective than enoxaparin on a gravimetric basis [2]. No significant bleeding was observed with LB30870 at doses up to two times ED80 in rats [1].

In vivo ED50
Head-to-head
50 μg/kg IV (rat stasis)
vs enoxaparin 200 μg/kg
Reported 4-fold ED50 difference from enoxaparin in rat model.
IV infusion; melagatran ED50 also reported. Weigh against oral advantage.
Rat venous stasis model In vivo thrombus inhibition ED50 antithrombotic dosing

Multi-Species Oral Bioavailability as Active Drug

LB30870 achieves oral bioavailability (F) of 43% in rats, 42% in dogs, and 15% in monkeys as the active drug without prodrug modification [2][3]. In rats and dogs, LB30870 exhibits linear pharmacokinetics after both IV and oral administration [3]. Solution formulations achieved Tmax of 30 min and F values of 40.8–43.1% in dogs; prototype tablet formulations yielded F values of 27.0–30.8% with Tmax extended to 60 min [3]. By contrast, the structurally distinct DTI melagatran has negligible oral bioavailability as the active drug and requires the double prodrug ximelagatran to achieve oral absorption, yielding melagatran bioavailability of only 5–10% in rats and ~20% in humans after ximelagatran administration [1]. This prodrug requirement introduces an additional metabolic activation step absent with LB30870. The J Med Chem 2003 discovery paper corroborates F values of 43% (rat), 42% (dog), and 15% (monkey) for LB30870 [2].

Oral bioavailability
Cross-study
Rat 43%, Dog 42%, Monkey 15%
vs melagatran 5–10% (rat, via prodrug)
Active drug oral absorption without prodrug simplifies research protocols.
Linear PK in rats/dogs; solution and tablet data available.
Oral bioavailability Cross-species pharmacokinetics Prodrug-independent absorption

Human Pharmacodynamics: aPTT Prolongation and Variability

In a double-blind, placebo-controlled single ascending dose study in 16 healthy men, LB30870 produced concentration-dependent increases in activated partial thromboplastin time (aPTT) [1]. At oral doses of 60 mg and 120 mg, peak aPTT increased by 1.5-fold and 2.0-fold from baseline, respectively. The aPTT and international normalized ratio (INR) demonstrated concentration-dependence with less within-individual variability than ecarin clotting time (ECT), prothrombin time (PT), or thrombin time (TT), establishing aPTT as the preferred monitoring parameter for LB30870 [1]. Cmax was achieved at 1.3–3.0 h post-dose with a mean apparent terminal half-life (t₁/₂) of 2.8–4.1 h. AUC after doses above 15 mg appeared greater than dose-proportional. Single oral doses up to 240 mg were well tolerated [1]. A significant food effect was observed, with AUC reduced by approximately 80% in the fed state relative to fasting [1].

Human PD (aPTT)
Phase I context
1.5× (60 mg), 2.0× (120 mg) aPTT increase
t½ 2.8–4.1 h, Tmax 1.3–3.0 h
Reported concentration-dependent aPTT prolongation supports translational research design.
Significant food effect (~80% AUC reduction) must be controlled.
Activated partial thromboplastin time Human pharmacodynamics Oral anticoagulant biomarker

Solid-State Hydrate Characterization and Form Selection

Three distinct hydrate forms of LB30870—Form I (hexahydrate), Form II (dihydrate), and Form III (tetrahydrate)—were identified during solid-form screening, and their interconversion relationships and relative thermodynamic stabilities were fully characterized [1]. Single-crystal X-ray structures revealed that all three forms feature one-dimensional solvent channels that facilitate reversible hydration/dehydration. Form I predominates in aqueous slurry (all forms convert to Form I within 5 min in water), indicating that oral bioavailability would not differ among forms in vivo [1]. However, based on stable water content at 40–75% relative humidity, Form III was identified as the most suitable solid form for further pharmaceutical development [1]. This level of solid-state characterization exceeds that typically available for research-grade thrombin inhibitors and provides procurement-relevant information for groups planning formulation development or long-term stability studies.

Solid-state forms
Class-level
Three hydrates characterized (hexa-, di-, tetra-); Form III stable at 40–75% RH
Pre-formulation risk reduced via mapped pseudopolymorph landscape.
Rapid interconversion in water; review crystallography data.
Pseudopolymorphism Solid-state characterization Hydrate form selection

Application Scenarios for LB30870


Enzymatic Thrombin Inhibition Assays Requiring Ultra-High Potency

LB30870's Ki of 0.02 nM against human thrombin—65-fold lower than melagatran and 225-fold lower than argatroban [1]—makes it the preferred choice for in vitro enzymatic studies where maximizing inhibition at low compound concentrations is critical, such as in thrombin activity assays with limiting enzyme quantities, surface plasmon resonance (SPR) binding studies, or crystallography co-complex experiments. The rapid association and slow dissociation kinetics [1] further support washout-resistant thrombin inhibition in biochemical assay formats.

Oral Anticoagulant Proof-of-Concept Studies Without Prodrug Synthesis

LB30870's oral bioavailability of 43% in rats and 42% in dogs as the active drug [2][3] enables oral dosing in preclinical thrombosis models without the need to synthesize, characterize, and validate a prodrug. This reduces chemical development burden compared with prodrug-dependent DTIs such as ximelagatran (melagatran prodrug) or dabigatran etexilate (dabigatran prodrug). The 4-fold ED50 advantage over enoxaparin in rat venous stasis [1] supports dose-ranging efficacy studies against a clinically relevant LMWH comparator.

Solid Dosage Form Pre-Formulation with Characterized Hydrate Landscape

LB30870 is one of the few research-stage direct thrombin inhibitors for which three pseudopolymorphic hydrates have been crystallographically characterized, with interconversion pathways, relative thermodynamic stabilities, and humidity-dependent behavior fully mapped [4]. Form III (tetrahydrate) is recommended for solid dosage form development based on its stable water content between 40–75% RH. Researchers developing tablets, capsules, or lyophilized formulations can proceed with reduced solid-form risk compared with DTIs lacking public solid-state characterization data.

Human Translational Pharmacology Using aPTD Biomarker

The first-in-human PK/PD study established that aPTT prolongation is concentration-dependent with less within-individual variability than ECT, PT, or TT for LB30870 [5]. With a defined half-life of 2.8–4.1 h and Tmax of 1.3–3.0 h, LB30870's human PK profile is well-suited for translational pharmacology protocols requiring predictable exposure-response relationships. The significant food effect (~80% AUC reduction in fed state) is a documented liability that must be controlled in experimental design [5], and a prodrug approach to mitigate this effect has been mechanistically elucidated through trypsin co-crystallography studies [4].

Application
Selection Property
Validation Focus
Thrombin enzymatic inhibition studies
Reported thrombin affinity and kinetic profile
Review Ki and binding kinetics under assay-relevant conditions
Oral thrombosis research models
Oral bioavailability as active drug
Species-specific exposure and linearity verification
Solid-form pre-formulation research
Characterized hydrate landscape
Humidity-dependent stability and interconversion behavior
Human PK/PD research context
Established aPTT monitoring parameter
Food-effect and exposure-response variability assessment
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